5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid

Catalog No.
S14019923
CAS No.
M.F
C20H17NO4
M. Wt
335.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-...

Product Name

5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonylamino)pent-2-ynoic acid

Molecular Formula

C20H17NO4

Molecular Weight

335.4 g/mol

InChI

InChI=1S/C20H17NO4/c22-19(23)11-5-6-12-21-20(24)25-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18H,6,12-13H2,(H,21,24)(H,22,23)

InChI Key

SROIJBNFFHHDCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC#CC(=O)O

5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid is a compound with the molecular formula C20H21NO4C_{20}H_{21}NO_{4} and a molecular weight of 353.39 g/mol. It features a 9H-fluoren-9-ylmethoxycarbonyl group, which is often used in peptide synthesis as a protecting group for amino acids. The structure includes a pent-2-ynoic acid moiety, contributing to its unique properties and potential applications in medicinal chemistry.

Typical of amino acids and derivatives, including:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Reacting with amines to form amides.
  • Decarboxylation: Under certain conditions, it may lose a carbon dioxide molecule, leading to the formation of more reactive species.

Additionally, the presence of the alkyne functional group allows for further transformations via click chemistry or palladium-catalyzed coupling reactions.

  • Antimicrobial properties: Potential activity against bacteria and fungi due to their ability to disrupt cellular functions.
  • Antitumor activity: Some derivatives have shown promise in inhibiting cancer cell proliferation.

Further studies would be required to elucidate its specific biological effects.

Synthesis of 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid typically involves several steps:

  • Protection of Amino Group: The amino group of pentynoic acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group.
  • Coupling Reaction: The protected amino acid is coupled with another amino acid or peptide using standard peptide coupling reagents such as DIC (dicyclohexylcarbodiimide) or EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide).
  • Deprotection: The Fmoc group is removed under basic conditions to yield the final product.

5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid has potential applications in:

  • Peptide Synthesis: As a building block for synthesizing peptides and proteins.
  • Medicinal Chemistry: Investigating its derivatives for potential therapeutic agents.

The unique structure may also lend itself to specific applications in drug delivery systems.

Several compounds share structural similarities with 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid. Notable examples include:

Compound NameMolecular FormulaUnique Features
5-Amino-pentanoic AcidC5H11NO2C_{5}H_{11}NO_{2}Simple structure, no aromatic rings
5-(Fluorenylmethoxycarbonyl)valineC15H15NO4C_{15}H_{15}NO_{4}Contains valine; used as an amino acid building block
5-Amino-pentynoic AcidC5H7NO2C_{5}H_{7}NO_{2}Contains an alkyne; simpler than target compound

Uniqueness: The unique combination of the fluorenylmethoxycarbonyl protecting group and the pentynoyl structure distinguishes 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid from other compounds. Its dual functionalities allow for versatile applications in synthetic chemistry and potential biological activities.

XLogP3

3.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

335.11575802 g/mol

Monoisotopic Mass

335.11575802 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

Explore Compound Types